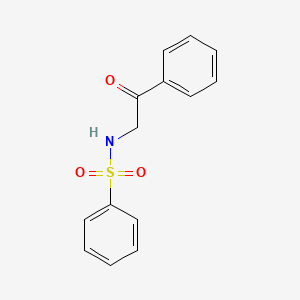
N-(2-oxo-2-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2-phenylethyl)benzenesulfonamide is a chemical compound characterized by its phenyl group, a sulfonamide group, and a ketone functional group
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Steps: The process may involve multiple steps, including nitration, reduction, and acylation.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Strong nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the context of its use, but it generally involves modulation of biochemical processes.
Comparison with Similar Compounds
N-(2-oxo-2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-(2-oxo-2-phenylethyl)benzamide: Similar structure but with a benzamide group.
Uniqueness: N-(2-oxo-2-phenylethyl)benzenesulfonamide is unique due to its sulfonamide group, which imparts different chemical properties and reactivity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H13NO3S |
|---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
N-phenacylbenzenesulfonamide |
InChI |
InChI=1S/C14H13NO3S/c16-14(12-7-3-1-4-8-12)11-15-19(17,18)13-9-5-2-6-10-13/h1-10,15H,11H2 |
InChI Key |
UDQXEDBAOXZXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-benzylpiperazin-1-yl)benzoate](/img/structure/B15155054.png)

![N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B15155061.png)
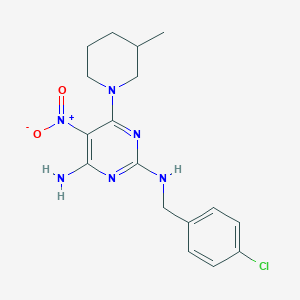
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide](/img/structure/B15155074.png)
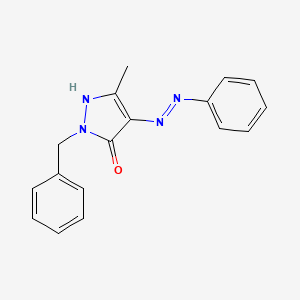
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15155092.png)
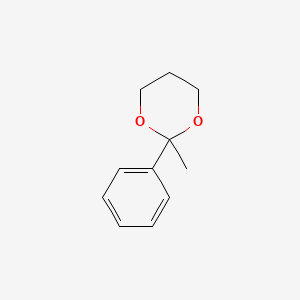
![4-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B15155111.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate](/img/structure/B15155114.png)
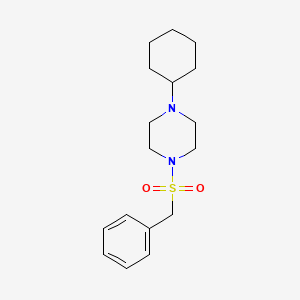
![2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B15155127.png)
![2-(4-{[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B15155129.png)
![N-(pyrimidin-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15155130.png)
